molecular formula C11H15ClN2O3 B6277756 2-oxo-5-(piperidin-4-yl)-1,2-dihydropyridine-3-carboxylic acid hydrochloride CAS No. 2763750-09-8

2-oxo-5-(piperidin-4-yl)-1,2-dihydropyridine-3-carboxylic acid hydrochloride

Cat. No. B6277756
CAS RN: 2763750-09-8
M. Wt: 258.7
InChI Key:
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Description

2-oxo-5-(piperidin-4-yl)-1,2-dihydropyridine-3-carboxylic acid hydrochloride (2-OPD-HCl) is an organic compound composed of a pyridine ring, a carboxylic acid, and a piperidine ring. It is a white, crystalline solid that is soluble in water and other organic solvents. 2-OPD-HCl has a wide range of applications in the field of organic synthesis and has been used in a variety of research studies.

Mechanism of Action

2-oxo-5-(piperidin-4-yl)-1,2-dihydropyridine-3-carboxylic acid hydrochloride is a versatile compound that can be used as a catalyst in a variety of reactions. It can act as a proton donor or acceptor, depending on the reaction conditions. It can also act as a nucleophile, reacting with electrophiles to form new covalent bonds.
Biochemical and Physiological Effects
2-oxo-5-(piperidin-4-yl)-1,2-dihydropyridine-3-carboxylic acid hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter involved in the regulation of muscle contraction and other physiological processes. It has also been shown to inhibit the enzyme monoamine oxidase, which is involved in the breakdown of neurotransmitters such as serotonin and dopamine.

Advantages and Limitations for Lab Experiments

2-oxo-5-(piperidin-4-yl)-1,2-dihydropyridine-3-carboxylic acid hydrochloride is a versatile compound that can be used in a variety of laboratory experiments. It is relatively inexpensive and can be easily synthesized in the laboratory. It is also relatively stable and can be stored at room temperature. However, it is also a strong acid, which can be corrosive and can cause skin irritation.

Future Directions

There are a number of potential future directions for research into 2-oxo-5-(piperidin-4-yl)-1,2-dihydropyridine-3-carboxylic acid hydrochloride. These include further studies into its biochemical and physiological effects, as well as its potential applications in drug design and development. Additionally, further research into its catalytic properties could lead to the development of new synthetic methods and the discovery of new compounds. Finally, further studies into its structure-activity relationships could lead to the development of new catalysts and the discovery of novel compounds with potential therapeutic applications.

Synthesis Methods

2-oxo-5-(piperidin-4-yl)-1,2-dihydropyridine-3-carboxylic acid hydrochloride can be synthesized by a two-step process that begins with the reaction of 2-oxo-1-pyridin-3-yl acetic acid with piperidine to form 2-oxo-5-(piperidin-4-yl)-1,2-dihydropyridine-3-carboxylic acid. This reaction is followed by the addition of hydrochloric acid to form 2-oxo-5-(piperidin-4-yl)-1,2-dihydropyridine-3-carboxylic acid hydrochloride.

Scientific Research Applications

2-oxo-5-(piperidin-4-yl)-1,2-dihydropyridine-3-carboxylic acid hydrochloride has been used in a variety of scientific research applications. It has been used as a precursor for the synthesis of a variety of compounds, including pyridinium salts, pyridine derivatives, and amides. It has also been used as a catalyst in the synthesis of a variety of compounds, including pyridazinones, pyridones, and pyridine derivatives.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-oxo-5-(piperidin-4-yl)-1,2-dihydropyridine-3-carboxylic acid hydrochloride involves the condensation of piperidine-4-carboxaldehyde with ethyl acetoacetate, followed by cyclization and subsequent hydrolysis to yield the final product.", "Starting Materials": [ "Piperidine-4-carboxaldehyde", "Ethyl acetoacetate", "Sodium ethoxide", "Hydrochloric acid", "Water" ], "Reaction": [ "Step 1: Condensation of piperidine-4-carboxaldehyde with ethyl acetoacetate in the presence of sodium ethoxide to yield 4-(ethoxycarbonyl)-1-piperidinyl)-but-3-en-2-one.", "Step 2: Cyclization of the intermediate product with hydrochloric acid to form 2-oxo-5-(piperidin-4-yl)-1,2-dihydropyridine-3-carboxylic acid.", "Step 3: Hydrolysis of the dihydropyridine intermediate with water and hydrochloric acid to yield the final product, 2-oxo-5-(piperidin-4-yl)-1,2-dihydropyridine-3-carboxylic acid hydrochloride." ] }

CAS RN

2763750-09-8

Product Name

2-oxo-5-(piperidin-4-yl)-1,2-dihydropyridine-3-carboxylic acid hydrochloride

Molecular Formula

C11H15ClN2O3

Molecular Weight

258.7

Purity

95

Origin of Product

United States

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